[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Catalog No.
S837573
CAS No.
1332529-16-4
M.F
C12H18ClFN2O
M. Wt
260.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hy...

CAS Number

1332529-16-4

Product Name

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine;hydrochloride

Molecular Formula

C12H18ClFN2O

Molecular Weight

260.73 g/mol

InChI

InChI=1S/C12H17FN2O.ClH/c1-9(14)10-2-3-12(11(13)8-10)15-4-6-16-7-5-15;/h2-3,8-9H,4-7,14H2,1H3;1H

InChI Key

QTBNVSZEWBTFPT-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl

Availability and characterization:

There is limited information currently available on the scientific research applications of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride. Due to the lack of published research, it is difficult to determine its specific uses or potential targets. However, suppliers like Amerigo Scientific do offer this compound, suggesting some research interest, though the specific details remain unpublished [].

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a morpholine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the morpholine ring enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The chemical reactivity of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride can be analyzed through various types of reactions typical in organic chemistry, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Electrophilic aromatic substitution: The fluorinated phenyl group can undergo substitution reactions, influenced by the electron-withdrawing nature of the fluorine atom.
  • Formation of salts: As a hydrochloride salt, it can participate in acid-base reactions, forming complexes with other ions.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that compounds similar to [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride exhibit various biological activities, including:

  • Antidepressant effects: Compounds with similar structures have been studied for their potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer properties: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial activity: The presence of the morpholine moiety has been linked to enhanced activity against certain bacterial strains.

The specific biological activities of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride require further investigation through pharmacological studies.

The synthesis of [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride typically involves several key steps:

  • Formation of the phenyl ring: Starting from commercially available precursors, the 3-fluoro substituent is introduced via electrophilic aromatic substitution.
  • Morpholine integration: The morpholine ring is synthesized separately and then coupled with the fluorinated phenyl compound using an amination reaction.
  • Salt formation: The final product is converted into its hydrochloride form by reacting with hydrochloric acid.

These methods may vary based on the desired purity and yield of the final compound.

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antidepressants or anticancer agents.
  • Research: In studies exploring neuropharmacology or cancer biology.
  • Chemical probes: For investigating biological pathways involving neurotransmitter systems.

Interaction studies are crucial for understanding how [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride interacts with biological targets. These studies often involve:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Testing the compound's effects on cell lines to assess cytotoxicity and therapeutic potential.
  • Molecular docking studies: Using computational methods to predict how the compound fits into target proteins at the molecular level.

Such studies help elucidate the mechanism of action and guide further modifications for improved efficacy.

Several compounds share structural features with [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-Methyl-6-phenylnicotinic acidPyridine ring, methyl groupAntidepressant
3-FluorophenylethylamineFluorinated phenyl groupNeurotransmitter modulator
4-MorpholinoanilineMorpholine ring, aniline structureAnticancer

Uniqueness

What sets [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride apart from these compounds is its specific combination of a fluorinated aromatic system and a morpholine moiety, which may enhance both its solubility and biological activity compared to others. This unique structural combination could lead to distinct pharmacological profiles that warrant further exploration in drug development.

Dates

Last modified: 08-16-2023

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